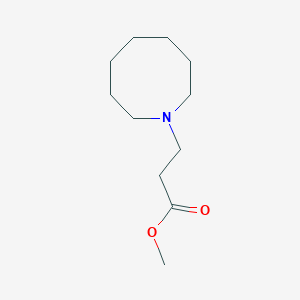

Methyl 3-azocan-1-ylpropanoate

Description

Contextualization within Nitrogen-Containing Heterocycles and Ester Chemistry

The significance of Methyl 3-azocan-1-ylpropanoate can be understood by examining its two core chemical functionalities.

Nitrogen-Containing Heterocycles: Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are a cornerstone of organic chemistry. wikipedia.org Those containing nitrogen are particularly prominent and form the backbone of a vast array of biologically important molecules. nih.gov Nearly 75% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.gov This prevalence is due to the nitrogen atom's ability to form hydrogen bonds and participate in various intermolecular interactions, allowing these molecules to bind effectively to biological targets like enzymes and receptors. nih.govnih.gov Beyond pharmaceuticals, nitrogen-containing heterocycles are integral to agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com

Ester Chemistry: Esters are a class of organic compounds derived from carboxylic acids and alcohols. chemguide.co.uk They are characterized by the functional group -COOR, where a carbonyl group is bonded to an alkoxy group. libretexts.org The formation of an ester, known as esterification, is typically a condensation reaction. savemyexams.com Esters are widespread in nature, often responsible for the pleasant and fruity fragrances of flowers and fruits. libretexts.org In industrial applications, they are used as solvents and in the manufacturing of perfumes and flavoring agents. libretexts.orgwikipedia.org The hydrolysis of esters, which splits them back into a carboxylic acid and an alcohol, can be achieved using either dilute acids or alkalis. savemyexams.com

Structural Overview: Azocane (B75157) Ring System and Propanoate Ester Moiety

The structure of this compound is a composite of two distinct chemical motifs.

Azocane Ring System: The foundational heterocyclic structure is azocane. Azocane is the chemical name for a saturated eight-membered ring containing one nitrogen atom and seven carbon atoms. wikipedia.org Its molecular formula is C₇H₁₅N. wikipedia.org While simple azocane itself has limited direct applications, the azocane ring system is a feature in certain biologically significant molecules, including the pharmaceutical guanethidine. wikipedia.org The synthesis of substituted azocane rings is an area of interest in medicinal chemistry, as direct and versatile methods to create these eight-membered N-heterocyclic systems are relatively rare. acs.orgnih.gov

Propanoate Ester Moiety: The second key feature is the methyl propanoate group attached to the nitrogen of the azocane ring. A propanoate ester is derived from propanoic acid. chemguide.co.uk In this specific molecule, the ester is a methyl ester, indicating it is formed from propanoic acid and methanol (B129727). The full side chain attached to the azocane nitrogen is a "3-(methoxycarbonyl)ethyl" group, which results from a Michael addition of the azocane to methyl acrylate (B77674), a common reaction in organic synthesis. This ester portion of the molecule adds polarity and a potential site for chemical modification, such as hydrolysis back to the corresponding carboxylic acid. savemyexams.com

While detailed research findings on this compound itself are scarce, its structural components are well-established in organic and medicinal chemistry. Patents in the pharmaceutical field describe the use of the azocane moiety in the construction of more complex molecules, such as selective TACE inhibitors for treating inflammatory diseases. google.com This suggests that compounds like this compound serve as valuable intermediates, providing a pre-formed heterocyclic scaffold for the synthesis of potential therapeutic agents. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(azocan-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-14-11(13)7-10-12-8-5-3-2-4-6-9-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVQYRYZSMEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for Azocane (B75157) Ring System Formation

Rhodium-Catalyzed Cycloaddition–Fragmentation Processes

A notable and modular method for synthesizing substituted azocanes involves a rhodium-catalyzed cycloaddition–fragmentation process. acs.orgnih.gov This strategy typically begins with readily available N-cyclopropylacrylamides. nih.govbris.ac.uk When these substrates are exposed to a cationic Rh(I) catalyst system, often ligated with phosphines, under a carbon monoxide (CO) atmosphere, a directed generation of rhodacyclopentanone intermediates occurs. acs.orgnih.gov Subsequent insertion of the tethered alkene component into the rhodacyclopentanone is followed by a fragmentation step, which ultimately yields the desired azocane ring system. nih.gov

The choice of catalyst, ligand, and solvent is crucial for the reaction's efficiency. For instance, catalyst systems derived from [Rh(cod)2]BARF and phosphine (B1218219) ligands like P(4-(CN)C6H4)3 have proven effective. nih.gov Solvents such as benzonitrile (B105546) (PhCN) are often essential, possibly by stabilizing the active catalytic species. nih.gov This method is valued for its ability to provide direct and modular access to a range of functionalized azocanes from simple precursors. acs.org

| Entry | Substrate | Catalyst System | Solvent | Product | Yield (%) |

| 1 | Unsubstituted N-cyclopropylacrylamide | [Rh(dppf)2]OTf, P(4-(CF3)C6H4)3 | PhCN | 7a | 74 |

| 2 | R² = Me | [Rh(dppf)2]OTf, P(4-(CF3)C6H4)3 | PhCN | 7b | 80 |

| 3 | R² = Ph | [Rh(dppf)2]OTf, P(4-(CF3)C6H4)3 | PhCN | 7c | 91 |

| 4 | R² = N(Me)Boc | [Rh(dppf)2]OTf, P(4-(CF3)C6H4)3 | PhCN | 7d | 88 |

| 5 | R³ = Ph | [Rh(dppf)2]OTf, P(4-(CF3)C6H4)3 | PhCN | 7e | 53 |

| 6 | trans-R¹, R³ = Me | [Rh(cod)2]BARF, P(4-(CN)C6H4)3 | PhCN | 7g | 63 |

Table based on data from Shaw, M. H., et al. (2015). Yields are isolated yields. acs.org

Ring Expansion Approaches from Smaller Heterocycles (e.g., Pyrrolidines and Piperidines)

Ring expansion of more readily available smaller heterocycles like pyrrolidines and piperidines presents an alternative and powerful route to the azocane skeleton. rsc.org These methods often involve the homologation of the smaller ring by one or more carbons.

One such approach is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl substituted piperidines. rsc.org This allylic amine rearrangement provides a direct conversion of a simple piperidine (B6355638) to its azocane homologue under mild conditions that tolerate a range of functional groups. rsc.orgchemrxiv.org

Another strategy involves the formation of a bicyclic azetidinium intermediate from a substituted piperidine. researchgate.net For example, 2-(trifluoropropan-2-ol) piperidines can undergo a metal-free ring-expansion. The key step is the opening of the bicyclic azetidinium intermediate by various nucleophiles, which leads to the formation of the eight-membered azocane ring with excellent regioselectivity. researchgate.net Similarly, azetidines with a 3-hydroxypropyl side chain can be activated to form a 1-azonia-bicyclo[3.2.0]heptane intermediate, which can then be opened by nucleophiles to yield ring-expanded products. nih.gov The distribution of products often depends on the substitution pattern and the nucleophile used. nih.govsemanticscholar.org

| Starting Heterocycle | Method | Key Intermediate | Resulting Ring | Ref. |

| 2-Alkenyl Piperidine | Palladium-catalyzed allylic amine rearrangement | π-allyl palladium complex | Azocane | rsc.org |

| 2-(trifluoropropan-2-ol) Piperidine | Metal-free nucleophilic opening | Bicyclic azetidinium intermediate | Azocane | researchgate.net |

| 2-(3-hydroxypropyl) Azetidine | Intramolecular N-alkylation & nucleophilic opening | 1-azonia-bicyclo[3.2.0]heptane | Pyrrolidines and/or Azepanes | nih.gov |

Photocycloaddition and Other Cyclization Reactions for Eight-Membered Nitrogen Heterocycles

Various other cyclization strategies, including photochemical methods, have been employed to construct eight-membered nitrogen heterocycles. Photocycloaddition reactions offer a unique way to access complex molecular architectures. For instance, a cascade reaction involving a [2+2] photocycloaddition followed by an acid-catalyzed ring-opening has been used to synthesize azocane-annulated furans. researchgate.net Another photochemical approach involves a acs.orgresearchgate.net-sigmatropic rearrangement of furopyridinones, which provides a route to azocines and benzoazocines. rsc.org

Beyond photochemistry, other transition-metal-catalyzed reactions are effective. A heterogeneous Platinum(II) iodide (PtI2)-catalyzed cascade reaction of δ-aminoalkynes with electron-deficient alkynes has been developed to produce various eight-membered nitrogen heterocycles in high yields. exlibrisgroup.com This process proceeds through hydration, intramolecular cyclization, intermolecular addition, and a ring-expansion cascade. exlibrisgroup.com Nickel-catalyzed cycloadditions also provide an expeditious route; for example, the coupling of 3-azetidinones with diynes involves a C-C bond cleavage and double alkyne insertion to form the eight-membered ring. nih.gov Furthermore, intramolecular radical cyclizations, such as the 8-endo-trig cyclization, represent another viable pathway for forming the azocane ring system. researchgate.net

Diversity-Oriented Synthesis (DOS) Approaches for Azocane Scaffolds

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate libraries of structurally diverse molecules from a common starting material in a limited number of steps. semanticscholar.org This approach is particularly valuable for exploring new chemical space and is well-suited for synthesizing scaffolds like azocanes. semanticscholar.orgresearchgate.net

A common DOS strategy is the build/couple/pair (B/C/P) algorithm. cam.ac.uk In this approach, building blocks are first synthesized ("build" phase), then joined together ("couple" phase) to form linear precursors, which are finally subjected to various scaffold-forming reactions ("pair" phase) to generate diverse heterocyclic structures. cam.ac.uk By varying the building blocks and the cyclization reactions, libraries of compounds, including those with azocane frameworks, can be efficiently produced. For example, amino dimethoxyacetophenones have been used as valuable starting blocks for the DOS of natural product analogs, including azocanes. semanticscholar.org This methodology allows for systematic variation of ring size, substitution, and configuration, enabling the creation of diverse azocane scaffolds for further chemical and biological investigation. semanticscholar.org

Propanoate Ester Formation Pathways

The synthesis of the methyl propanoate side chain is a fundamental transformation in organic chemistry. This functional group is typically introduced by forming an ester linkage between a carboxylic acid and an alcohol.

Fischer Esterification (Acid-Catalyzed Condensation) with Propanoic Acid

The most direct and widely used method for this transformation is the Fischer esterification. athabascau.ca This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. researchgate.net In the context of Methyl 3-azocan-1-ylpropanoate, the precursor would be 3-(azocan-1-yl)propanoic acid, which is reacted with methanol (B129727).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol, methanol) is used, and/or the water formed as a byproduct is removed. athabascau.ca A strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is typically employed as the catalyst. gcsescience.comshaalaa.comresearchgate.net The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. mdpi.com

General Reaction: CH₃CH₂(C₇H₁₄N)COOH + CH₃OH ⇌ CH₃CH₂(C₇H₁₄N)COOCH₃ + H₂O (in the presence of H⁺) shaalaa.combrainly.com

Esterification Utilizing Acid Anhydrides or Acid Chlorides

The formation of the ester functional group in this compound can be achieved through the esterification of a precursor alcohol, namely 3-azocan-1-ylpropan-1-ol. Two common and effective classes of reagents for this transformation are acid anhydrides and acid chlorides.

The reaction with an acid anhydride (B1165640), such as acetic anhydride (though for the methyl ester, a different reagent like mixed anhydride would be conceptually used, the principle remains), proceeds via nucleophilic acyl substitution. The alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride. dcu.ie This reaction is typically slower than with acid chlorides and often requires warming to proceed at a practical rate. researchgate.net A base, commonly pyridine, is often used as a catalyst and to neutralize the carboxylic acid byproduct formed during the reaction. dcu.iebeilstein-journals.org

Alternatively, an acid chloride, like acetyl chloride, can be used. These reagents are more reactive than their corresponding anhydrides. The reaction with an alcohol is vigorous, often occurring rapidly at room temperature, and produces the ester along with hydrogen chloride gas. researchgate.net Due to the formation of this acidic byproduct, a non-nucleophilic base is essential to scavenge the acid and drive the reaction to completion.

| Reagent Class | General Reactivity | Conditions | Byproduct | Advantages | Disadvantages |

| Acid Anhydrides | Moderate | Often requires heating; base catalyst (e.g., pyridine) is typical. researchgate.net | Carboxylic Acid | Easier to handle than acid chlorides; less moisture sensitive. | Slower reaction rates; one equivalent of the carboxylic acid is "wasted" as a leaving group. dcu.ie |

| Acid Chlorides | High | Often proceeds at room temperature; requires a stoichiometric amount of base (e.g., pyridine, triethylamine). researchgate.net | Hydrogen Chloride (HCl) | High reactivity leads to faster conversions. | Highly reactive and moisture sensitive; generates corrosive HCl gas. researchgate.net |

Mechanistic Considerations and Kinetic Studies in Esterification

The mechanism for esterification, whether by Fischer esterification or using acylating agents like acid anhydrides, involves a series of well-understood steps. In the context of using an acid anhydride, the process is initiated by the nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. dcu.ie The subsequent collapse of this intermediate expels a carboxylate anion as a leaving group. If the reaction is uncatalyzed, a proton transfer step is required. However, in the presence of a base like pyridine, the base facilitates the deprotonation of the protonated ester intermediate. researchgate.net

Kinetic studies of esterification reactions provide valuable insights for process optimization. The rate of reaction is influenced by several factors, including the structure of the alcohol and the acylating agent, temperature, and the presence of catalysts. For instance, kinetic analysis has been effectively used as a tool to optimize catalytic esterification processes. rsc.org Studies on the kinetic resolution of cyclic amines through acyl transfer reactions, which proceed via ester intermediates, highlight the importance of catalyst structure and reaction conditions in controlling reaction rates and selectivity. rsc.org The activation parameters, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can be determined through Eyring plots, providing a quantitative understanding of the reaction's energetic landscape and the transition state. mdpi.com

| Factor | Influence on Esterification Rate | Mechanistic Rationale |

| Steric Hindrance | Slower rates for sterically hindered alcohols (secondary, tertiary) and acylating agents. rsc.org | Hindrance impedes the nucleophilic attack of the alcohol on the carbonyl carbon. |

| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Catalyst | Acid or base catalysts significantly increase the rate. | Acids protonate the carbonyl oxygen, increasing electrophilicity. Bases deprotonate the alcohol, increasing nucleophilicity, or neutralize acidic byproducts. researchgate.netbeilstein-journals.org |

| Leaving Group | Better leaving groups (e.g., chloride in acid chlorides) lead to faster reactions. | The rate-determining step is often the departure of the leaving group from the tetrahedral intermediate. |

Convergent and Linear Synthesis of this compound

The synthesis of the target molecule can be approached through either linear or convergent strategies. A linear synthesis would involve step-by-step modification of a starting material, while a convergent approach involves synthesizing key fragments separately before combining them in a final step.

N-Alkylation Strategies for Direct Azocane Functionalization

A highly efficient and atom-economical route to this compound is the direct N-alkylation of the parent heterocycle, azocane. This can be achieved through a Michael addition (or conjugate addition) reaction between azocane and methyl acrylate (B77674). nih.govnih.gov In this reaction, the secondary amine of the azocane ring acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in methyl acrylate.

The aza-Michael addition is a powerful tool for C-N bond formation. nih.gov Computational studies on the addition of secondary amines to acrylates suggest the reaction proceeds via the formation of a zwitterionic intermediate, followed by a rate-determining proton transfer. The use of polar aprotic solvents can accelerate the reaction by stabilizing the ionic intermediate. While often performed under thermal conditions, sometimes neat or with a catalyst, microwave irradiation has also been shown to significantly decrease reaction times and improve yields for such additions. nih.gov

The regioselectivity of N-alkylation is a critical consideration for many nitrogen heterocycles, though for a symmetrical secondary amine like azocane, this is not an issue. However, the principles derived from studies on other heterocycles, such as the influence of solvents and bases on selectivity, are broadly applicable to optimizing N-alkylation reactions. acs.org

Sequential and One-Pot Synthetic Procedures for Combined Structures

To enhance synthetic efficiency, reduce waste, and minimize purification steps, sequential or one-pot procedures are highly desirable. Such a strategy for this compound could involve the formation of the azocane ring followed by an in-situ N-alkylation without isolating the intermediate heterocycle.

One-pot multi-component reactions are a powerful strategy for rapidly building molecular complexity from simple precursors. acs.org For example, a hypothetical one-pot synthesis could start from a suitable precursor that, upon cyclization to form the azocane ring, is immediately reacted with methyl acrylate present in the same reaction vessel. This approach circumvents the need to isolate and purify the often volatile or reactive azocane intermediate. The development of such procedures often requires careful optimization of reaction conditions to ensure compatibility between the different reaction steps. beilstein-journals.orgacs.org The success of one-pot syntheses for various other N-heterocycles demonstrates the feasibility and advantages of this approach. nih.govresearchgate.net

Advanced Synthetic Techniques in Heterocycle and Ester Synthesis

Continuous Flow Synthesis Methodologies for Nitrogen Heterocycles

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety profiles, precise control over reaction parameters, and straightforward scalability. acs.orgnih.gov

The synthesis of nitrogen heterocycles is particularly well-suited for flow chemistry. Many reactions for forming these rings are highly exothermic or involve unstable intermediates, issues that are effectively managed by the small reactor volumes and high surface-area-to-volume ratios of flow systems. nih.govresearchgate.net Furthermore, multi-step sequences can be "telescoped" by linking multiple flow reactors, allowing for the synthesis of complex molecules without the need for intermediate isolation and purification. mdpi.comresearchgate.net

This technology can be applied to both key steps in the synthesis of this compound:

Heterocycle Formation: The synthesis of the azocane ring itself could be performed in a flow reactor, providing better control and safety.

Esterification/Alkylation: Both esterification and aza-Michael addition reactions have been successfully implemented in continuous flow systems. nih.govresearchgate.net A flow process could involve pumping a stream of azocane and methyl acrylate through a heated reactor coil to afford the product continuously.

A fully telescoped process could envision the continuous formation of azocane in a first reactor module, which then feeds directly into a second module where it is mixed with methyl acrylate to yield the final product, potentially including in-line purification.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Inefficient, potential for hot spots. | Highly efficient, excellent temperature control. acs.org |

| Safety | Handling large quantities of reagents/intermediates can be hazardous. | Small reactor volumes minimize risk, especially with unstable intermediates. nih.gov |

| Scalability | Often problematic ("scale-up" issues). | Scaled by running the system for a longer duration ("scale-out"). |

| Process Control | Difficult to precisely control mixing and reaction time. | Precise control over residence time, stoichiometry, and temperature. nih.gov |

| Multi-step Reactions | Requires isolation and purification at each step. | Enables "telescoped" reactions, reducing workup and waste. mdpi.comresearchgate.net |

Metal-Catalyzed and Transition-Metal-Free Approaches for Heterocycle Construction

The synthesis of the core azocane ring, the central heterocyclic motif of this compound, can be achieved through a variety of synthetic methodologies. These approaches are broadly categorized into metal-catalyzed and transition-metal-free strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Metal-Catalyzed Approaches

Transition metal catalysis provides a powerful toolkit for the construction of complex cyclic amines, including the eight-membered azocane ring. nih.gov These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under the influence of a metallic catalyst, enabling the assembly of the heterocyclic framework from simpler precursors.

One notable strategy involves transition metal-catalyzed cycloaddition reactions. rsc.org For instance, rhodium and ruthenium complexes have been effectively employed in the N-alkylation of amines with alcohols. nih.govnih.govacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of an alcohol to an aldehyde by the metal catalyst, followed by condensation with an amine to form an imine, and subsequent reduction of the imine by the captured hydrogen equivalent. acs.org While often applied to the synthesis of simpler amines, this principle can be extended to intramolecular reactions for heterocycle formation.

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of medium to large-sized nitrogen heterocycles. rsc.org These reactions can facilitate the formation of the azocane ring through processes such as intramolecular C-N bond formation. The versatility of copper catalysts allows for a range of reaction conditions and functional group tolerance. nih.gov

A summary of representative metal catalysts used in the synthesis of nitrogen-containing heterocycles is presented in the table below.

| Catalyst Type | Metal | Application in N-Heterocycle Synthesis |

| Pincer Complexes | Ruthenium (Ru) | N-alkylation of amines with alcohols. nih.gov |

| NHC Complexes | Iridium (Ir), Ruthenium (Ru) | N-alkylation and N-methylation of amines. nih.govacs.org |

| Simple Salts/Complexes | Copper (Cu), Iron (Fe), Cobalt (Co), Manganese (Mn) | C-N and C-C bond formation via borrowing hydrogen. acs.org |

Transition-Metal-Free Approaches

In recent years, there has been a growing interest in the development of transition-metal-free methods for the synthesis of heterocyclic compounds, driven by the desire for more sustainable and cost-effective chemical processes. researchgate.netnih.gov These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as the use of organocatalysts, photochemical activation, or unique reagent-promoted transformations.

One prominent transition-metal-free strategy for the synthesis of azocanes involves the ring expansion of more readily available piperidine precursors. This method can proceed through a bicyclic azetidinium intermediate, which is subsequently opened by a nucleophile to yield the eight-membered azocane ring. This approach offers excellent regio-, diastereo-, and enantioselectivity.

Another innovative metal-free approach utilizes photochemical cascade reactions. For example, the synthesis of azepinone derivatives, which are seven-membered nitrogen heterocycles, has been achieved through the photolysis of 2-aryloxy aryl azides under blue light irradiation. beilstein-journals.org This method proceeds via a nitrene intermediate and highlights the potential of light-mediated reactions in constructing nitrogen-containing rings without the need for a metal catalyst.

The use of N-heterocyclic carbenes (NHCs) as organocatalysts also presents a viable metal-free alternative for N-alkylation reactions. rsc.org NHCs can mimic the reactivity of transition metals in hydrogen borrowing reactions, facilitating the alkylation of amines with alcohols under mild, metal-free conditions.

Furthermore, the direct N-alkylation of secondary amines, such as a pre-formed azocane ring, with suitable electrophiles represents a straightforward transition-metal-free method to introduce the methyl propanoate side chain. A common and efficient method for this transformation is the Michael addition of the secondary amine to methyl acrylate. This reaction is typically base-catalyzed or can proceed thermally and provides a direct route to the final product.

A summary of selected transition-metal-free strategies for the construction and functionalization of N-heterocycles is provided below.

| Method | Key Features |

| Ring Expansion | Utilizes readily available smaller rings (e.g., piperidines) to form larger rings (e.g., azocanes). |

| Photochemical Cascade | Employs light to initiate a series of reactions, often involving reactive intermediates like nitrenes. beilstein-journals.org |

| Organocatalysis | Uses small organic molecules (e.g., N-heterocyclic carbenes) to catalyze reactions. rsc.org |

| Michael Addition | A versatile method for forming C-N bonds by the addition of a nucleophile (amine) to an α,β-unsaturated carbonyl compound (methyl acrylate). |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of Methyl 3-azocan-1-ylpropanoate, offering profound insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Atom Connectivity and Chemical Environment

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the various proton environments within the molecule. The protons of the propanoate chain and the azocane (B75157) ring will exhibit characteristic chemical shifts and coupling patterns. The methyl ester protons (-OCH₃) are expected to appear as a singlet, typically in the range of 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO) and those adjacent to the nitrogen atom (N-CH₂) would likely resonate as triplets in the regions of 2.4-2.6 ppm and 2.6-2.8 ppm, respectively, due to coupling with their neighboring methylene groups. The protons on the azocane ring would present more complex, overlapping multiplets, generally in the upfield region of 1.4-1.8 ppm for the carbons more distant from the nitrogen and 2.5-2.7 ppm for the carbons alpha to the nitrogen.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. researchgate.net The carbonyl carbon of the ester is expected to have the most downfield chemical shift, typically around 173-174 ppm. The methoxy (B1213986) carbon (-OCH₃) would likely appear around 51-52 ppm. The carbons of the propanoate chain and the azocane ring would have characteristic shifts influenced by their proximity to the nitrogen and oxygen atoms. docbrown.info Carbons directly attached to the nitrogen (in the ring and the chain) are expected in the 45-60 ppm range, while the other methylene carbons of the azocane ring would be found further upfield, between 25-30 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₃ | 3.65 | Singlet |

| -CH₂-COO- | 2.50 | Triplet |

| N-CH₂- (propanoate) | 2.75 | Triplet |

| N-CH₂- (azocane) | 2.60 | Multiplet |

| -CH₂- (azocane β) | 1.60 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 173.5 |

| -OCH₃ | 51.5 |

| -CH₂-COO- | 33.0 |

| N-CH₂- (propanoate) | 50.0 |

| N-CH₂- (azocane) | 55.0 |

| -CH₂- (azocane β) | 27.0 |

| -CH₂- (azocane γ) | 26.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignments

To resolve signal overlap and definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu For instance, a cross-peak between the signals at ~2.75 ppm and ~2.50 ppm would confirm the connectivity of the two methylene groups in the propanoate side chain. Similarly, correlations between the signals of the adjacent methylene groups within the azocane ring would be observed, helping to trace the carbon framework. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached protons. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~51.5 ppm, confirming the assignment of the methoxy group. columbia.edu

Theoretical Prediction of NMR Chemical Shifts using Computational Methods (e.g., GIAO)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts. rsc.orgacs.org By performing calculations based on the principles of density functional theory (DFT), it is possible to obtain theoretical chemical shifts that can be compared with experimental data. researchgate.netgithub.io This comparison can aid in the assignment of complex spectra and provide confidence in the proposed structure. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. rsc.orgacs.org

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₁H₂₁NO₂, the calculated exact mass of the molecular ion [M]⁺ is 199.15723 u. An experimentally determined mass from HRMS that is very close to this theoretical value would confirm the elemental composition of the compound.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways are expected. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. jove.comwhitman.edu This could lead to the loss of an ethyl group from the propanoate chain or fragmentation within the azocane ring. The fragmentation of the ester group could also occur, leading to the loss of a methoxy radical (-•OCH₃) or a methoxycarbonyl radical (-•COOCH₃). The analysis of the m/z values of these fragment ions allows for the reconstruction of the molecular structure.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 199 | [C₁₁H₂₁NO₂]⁺ (Molecular Ion) |

| 168 | [M - •OCH₃]⁺ |

| 142 | [M - •CH₂COOCH₃]⁺ |

| 126 | Fragment from α-cleavage in the azocane ring |

| 100 | [C₅H₁₀N=CH₂]⁺ from cleavage of the propanoate chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique molecular fingerprint. For this compound, the IR spectrum is characterized by the vibrational modes of its constituent ester and tertiary amine functional groups, as well as the hydrocarbon backbone.

The most prominent absorption bands are expected to arise from the methyl propanoate moiety. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester is anticipated in the wavenumber region of 1750 to 1735 cm⁻¹. docbrown.inforesearchgate.net The presence of the C-O-C ester linkage will give rise to two distinct stretching vibrations. The C-O stretch between the carbonyl carbon and the oxygen is typically found around 1250–1200 cm⁻¹, while the O-CH₃ stretch appears in the 1200 to 1170 cm⁻¹ region. docbrown.inforesearchgate.net

The hydrocarbon portions of the molecule, including the methylene groups of the azocane ring and the propanoate chain, will exhibit C-H stretching vibrations. These are typically observed in the range of 2975 to 2860 cm⁻¹. docbrown.info Additionally, C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups are expected in the fingerprint region, around 1443 cm⁻¹ and 1358 cm⁻¹ respectively. researchgate.net

The azocane ring introduces the tertiary amine functional group. A key feature for tertiary amines is the absence of N-H stretching vibrations, which would typically appear around 3300-3500 cm⁻¹. rockymountainlabs.comorgchemboulder.com The characteristic vibration for the C-N bond in aliphatic amines is found in the 1250–1020 cm⁻¹ range. orgchemboulder.comlibretexts.org This band may overlap with the strong C-O stretching bands of the ester, requiring careful spectral interpretation.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 2975 - 2860 | C-H Stretch | Alkyl (Azocane, Propanoate) | Strong |

| 1750 - 1735 | C=O Stretch | Ester | Strong, Sharp |

| ~1443 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| ~1358 | C-H Bend (Symmetrical) | Methyl (-CH₃) | Medium |

| 1250 - 1020 | C-N Stretch | Tertiary Amine | Medium to Weak |

| 1250 - 1170 | C-O Stretch | Ester | Strong |

X-ray Diffraction Analysis for Solid-State Molecular and Extended Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

For this compound, a single-crystal XRD analysis would reveal the precise solid-state conformation of the eight-membered azocane ring. Saturated eight-membered rings are known for their conformational flexibility and can adopt several low-energy conformations, such as boat-chair, twist-boat-chair, and crown shapes. The specific conformation adopted in the crystal is influenced by a combination of intramolecular steric effects from the propanoate side chain and intermolecular packing forces. mdpi.com The analysis would also determine the torsion angles along the N-CH₂-CH₂-COOCH₃ chain, defining its orientation relative to the ring.

The extended structure, or crystal packing, is governed by intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O interactions between the alkyl protons and the ester carbonyl oxygen atoms are likely to play a significant role in stabilizing the crystal lattice. The diffraction data would yield the unit cell dimensions (a, b, c, α, β, γ), space group, and the positions of all atoms within the asymmetric unit, which are critical parameters for unambiguous compound identification and for understanding its physical properties. nih.gov

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₁H₂₁NO₂ | The elemental composition of the molecule. |

| Formula Weight | 199.29 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the unit cell. |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| a, b, c (Å) | 10.1, 8.5, 14.2 | The lengths of the unit cell axes. |

| α, γ (°) | 90 | The angles of the unit cell. |

| β (°) | 98.5 | The unique angle in the monoclinic system. |

| Volume (ų) | 1205 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.098 | The theoretical density of the crystal. |

Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from an X-ray diffraction experiment.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For a molecule like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be sufficiently volatile for GC analysis. A typical method would employ a capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), which separates compounds based on their boiling points and interactions with the stationary phase. gdut.edu.cncopernicus.org The highly basic nature of the tertiary amine can sometimes lead to peak tailing on standard silica-based columns due to adsorption. Therefore, a deactivated column or a specialized base-deactivated column is often preferred to ensure sharp, symmetrical peaks. labrulez.com A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule. nih.gov For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would allow for the determination of the compound's mass-to-charge ratio and fragmentation pattern, confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds and is widely used for purity assessment. A reversed-phase HPLC method would be the primary choice for this compound. Separation would be achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The basic tertiary amine will be protonated at acidic or neutral pH, which can improve retention and peak shape.

Since the molecule lacks a strong chromophore, detection by UV-Vis is challenging. researchgate.net Therefore, alternative detection methods are more appropriate. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detectors for such compounds. sielc.com Alternatively, HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and selectivity, making it the gold standard for purity analysis and impurity profiling. nih.gov

Purity Assessment: The purity of a synthesized batch of this compound would be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For regulatory purposes or when high accuracy is needed, quantitative analysis against a certified reference standard would be performed. Two-dimensional liquid chromatography (2D-LC) could be employed for complex samples to resolve co-eluting impurities, offering significantly higher peak capacity than conventional HPLC.

Table 3: Representative Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| GC-FID/MS | Capillary, e.g., HP-5MS (30 m x 0.25 mm) | Helium at ~1 mL/min | FID or MS | Volatility, Identity, Purity |

| HPLC-ELSD/MS | Reversed-Phase, e.g., C18 (150 mm x 4.6 mm) | Acetonitrile/Water with Formic Acid | ELSD/CAD/MS | Purity, Impurity Profiling |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost with high accuracy for predicting molecular properties. scispace.com It is widely used to determine the optimized geometry and electronic characteristics of organic molecules. bohrium.comnih.govresearchgate.net For these calculations, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is commonly employed to achieve reliable results. nih.govresearchgate.netirjweb.com

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. thaiscience.inforesearchgate.net The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.comwikipedia.orgossila.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.br This is invaluable for predicting how the molecule will interact with other chemical species. For Methyl 3-azocan-1-ylpropanoate, the MEP would likely show negative potential around the oxygen atoms of the ester group and a positive potential near the hydrogen atoms of the azocane (B75157) ring's N-H group (if protonated) or C-H groups.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap (ΔE) | 6.0 | eV |

| Dipole Moment | 2.5 | Debye |

Eight-membered rings, such as the azocane moiety in this compound, are conformationally complex due to their high degree of flexibility. rsc.orgprinceton.edu Unlike the well-defined chair conformation of cyclohexane, azocanes can adopt multiple low-energy conformations, including boat-chair, twist-chair, and crown forms.

A thorough conformational analysis using DFT would involve mapping the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. princeton.edunih.gov Such studies are critical because the biological activity and physical properties of the molecule are often dictated by its preferred three-dimensional shape. The presence of the N-substituted propanoate side chain would further influence these conformational preferences.

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting spectroscopic data, which can be used to validate and interpret experimental findings. scielo.brresearchgate.net

Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. scispace.comscispace.com These theoretical spectra allow for the precise assignment of vibrational modes observed experimentally, such as the C=O stretch of the ester, C-N stretches of the amine, and various C-H bending and stretching modes. scispace.com

UV-Vis Absorption: TD-DFT calculations are used to predict the electronic absorption spectra in the ultraviolet-visible range. scispace.com This analysis yields information about the electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition, predicting the maximum absorption wavelength (λmax). researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |

|---|---|---|

| ν(C=O) | 1735 | Ester carbonyl stretch |

| ν(C-N) | 1150 | Amine C-N stretch |

| ν(C-O) | 1240 | Ester C-O stretch |

| δ(CH2) | 1450 | Methylene (B1212753) scissoring |

Molecular Dynamics (MD) Simulations

While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a simulated environment (e.g., in solution). mdpi.comnih.gov

MD simulations are particularly useful for exploring the vast conformational space of flexible molecules like this compound. rsc.org By simulating the molecule's movement over nanoseconds or longer, researchers can observe spontaneous transitions between different conformations of the azocane ring. acs.org This method allows for the mapping of the conformational landscape and the identification of the most populated conformational states under specific conditions of temperature and pressure.

By analyzing the MD trajectory, the stability of different conformers can be assessed. nih.gov A conformation that persists for a long duration in the simulation is considered stable. The flexibility of different parts of the molecule, such as the azocane ring versus the propanoate side chain, can be quantified. This dynamic information is crucial for understanding how the molecule might interact with biological targets or other molecules in a real-world system.

Applications of Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) has become a transformative force in chemical research, offering powerful computational tools to accelerate discovery and optimization. mdpi.com These technologies excel at identifying complex patterns within vast datasets, enabling predictions about chemical reactions that were previously reliant on time-consuming experimentation and expert intuition. chemcopilot.comnih.gov In the context of a specific molecule like "this compound," ML and AI can be hypothetically applied to streamline its synthesis by predicting reaction outcomes, optimizing conditions, and modeling its inherent reactivity.

Reaction Outcome and Yield Prediction in Organic Synthesisgithub.ioucla.edublackthorn.aichemical.ai

A primary application of AI in organic synthesis is the prediction of reaction outcomes and yields. beilstein-journals.orgacs.org By training on extensive databases of documented reactions, machine learning models can learn the intricate relationships between reactants, reagents, and conditions to forecast the likely products of a novel reaction. mdpi.comchemcopilot.com Models based on architectures like transformers or graph neural networks treat reactions as a language, translating reactant structures into product structures. chemcopilot.combeilstein-journals.org

For the synthesis of "this compound," which can be formed via a Michael addition of azocane to methyl acrylate (B77674), an AI model could predict the formation of the target molecule with high confidence. Furthermore, these models can estimate the reaction yield, guiding chemists to select synthetic routes that are more likely to be efficient. beilstein-journals.orgnih.gov By analyzing patterns from thousands of similar amine addition reactions, the algorithm could provide a quantitative forecast of the expected yield, potentially reducing the need for extensive preliminary experiments. nih.gov

Advanced models can also predict potential side reactions, a critical factor in optimizing reaction purity. chemcopilot.com For instance, the model might flag the possibility of undesired polymerization of methyl acrylate or multiple additions to the azocane ring. This foresight allows for the proactive adjustment of reaction parameters to minimize byproduct formation. chemrxiv.org

Below is a hypothetical data table representing the kind of information an ML model would use for training to predict the yield of "this compound."

| Amine | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Experimental Yield (%) |

| Azocane | Methyl Acrylate | None | Methanol (B129727) | 25 | 78 |

| Azocane | Methyl Acrylate | DBU | Acetonitrile (B52724) | 50 | 91 |

| Piperidine (B6355638) | Methyl Acrylate | None | Methanol | 25 | 85 |

| Azocane | Ethyl Acrylate | DBU | Acetonitrile | 50 | 88 |

| Pyrrolidine | Methyl Acrylate | None | Toluene | 25 | 82 |

Computational Prediction of Optimal Reaction Solvents and Conditionssouthampton.ac.uk

Optimizing reaction conditions—such as solvent, temperature, and catalyst—is a resource-intensive aspect of chemical synthesis. mdpi.com Machine learning provides a powerful alternative to traditional trial-and-error experimentation by predicting the optimal conditions to maximize yield and selectivity. chemrxiv.org Neural network models can be trained on large datasets to recommend the most suitable solvent, catalyst, and temperature for a specific transformation. rsc.orgnih.gov

For the synthesis of "this compound," an AI tool could screen a virtual library of hundreds of solvents. nih.gov By representing the reactants and solvents with molecular descriptors, the model can identify solvents that best stabilize the reaction's transition state, thereby increasing the reaction rate. The model might predict that a polar aprotic solvent is ideal, while also considering green chemistry principles to suggest more environmentally benign options. nih.govchemrxiv.org Recent models have demonstrated high accuracy in predicting appropriate solvents, with some achieving top-3 accuracy of over 85%. nih.govnih.gov

Beyond solvents, AI can explore a vast parameter space to identify the global optimum for all reaction conditions combined. This multi-parameter optimization is exceedingly difficult to perform experimentally but is well-suited for algorithms like Bayesian optimization, which can efficiently navigate the complex landscape of reaction variables to pinpoint the conditions for maximum efficiency. mdpi.comchemrxiv.org

The following table illustrates how a computational model might rank potential solvents for the synthesis of "this compound."

| Solvent | Dielectric Constant | Predicted Yield (%) | Predicted Purity (%) | Green Score (1-10) |

| Acetonitrile | 37.5 | 92 | 98 | 4 |

| Methanol | 32.7 | 81 | 95 | 6 |

| Toluene | 2.4 | 65 | 88 | 3 |

| 2-MeTHF | 7.0 | 85 | 96 | 8 |

| Water | 80.1 | 40 | 75 | 10 |

Predictive Modeling of Chemical Reactivity and Selectivitygithub.io

Machine learning models, often augmented with quantum mechanical calculations, can provide deep insights into chemical reactivity and selectivity. semanticscholar.org These models learn to correlate molecular structure with electronic properties to predict which parts of a molecule are most likely to react.

In the context of "this compound" synthesis, a key factor is the nucleophilicity of the nitrogen atom in the azocane ring. An ML model can be trained to predict nucleophilicity based on a variety of computed molecular descriptors. semanticscholar.org This allows for the rapid screening of various cyclic amines to assess their potential reactivity in a Michael addition without the need for laboratory experiments. Such models have shown high accuracy, with reported coefficients of determination (R²) as high as 0.92 for predicting nucleophilicity parameters.

Furthermore, for more complex reactions, AI can predict regioselectivity and stereoselectivity. For instance, if a substituted azocane were used, multiple products could be formed. A predictive model could analyze the steric and electronic environment of each potential reaction site to determine the major product. This capability is crucial for designing syntheses that are both efficient and highly selective, which is a central goal in modern organic chemistry.

This final table provides an example of how a model might use calculated descriptors to predict the reactivity of different cyclic amines.

| Cyclic Amine | HOMO Energy (eV) | NBO Charge on Nitrogen | Steric Hindrance (Calculated) | Predicted Relative Reactivity |

| Azocane | -5.15 | -0.52 | Low | 1.00 (Baseline) |

| Piperidine | -5.40 | -0.49 | Medium | 0.85 |

| Pyrrolidine | -5.75 | -0.46 | High | 0.72 |

| Morpholine | -5.90 | -0.43 | Medium | 0.65 |

Chemical Reactivity and Derivatization Studies

Transformations Involving the Propanoate Ester Functionality

The propanoate ester group is another reactive site in Methyl 3-azocan-1-ylpropanoate, susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(azocan-1-yl)propanoic acid, under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is treated with water in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-catalyzed Hydrolysis | H2O, H+ | 3-(azocan-1-yl)propanoic acid |

| Base-catalyzed Hydrolysis | 1. NaOH, H2O 2. H3O+ | 3-(azocan-1-yl)propanoic acid |

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-azocan-1-ylpropanoate and methanol (B129727). wikipedia.org This reaction is typically an equilibrium process, and driving the reaction to completion often involves using a large excess of the reactant alcohol or removing the methanol as it is formed. wikipedia.org

The ester functionality can be reduced to a primary alcohol, 3-(azocan-1-yl)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). This transformation is a common and high-yielding reaction in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride to the resulting aldehyde intermediate.

Alternatively, the ester can be converted to an amide by reaction with an amine (ammonolysis). This reaction typically requires heating and may be catalyzed by acids or bases. For instance, reaction with ammonia (B1221849) would yield 3-(azocan-1-yl)propanamide.

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | LiAlH4 | 3-(azocan-1-yl)propan-1-ol | Reduction |

| This compound | NH3 | 3-(azocan-1-yl)propanamide | Ammonolysis |

Reactivity at the Propanoate Carbon Chain

The carbon chain of the propanoate moiety is generally less reactive than the nitrogen atom or the ester group. However, under specific conditions, reactions can be induced at the α- and β-carbons. The α-protons (adjacent to the carbonyl group) have some acidity and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylation or aldol (B89426) condensation. However, the presence of the tertiary amine in the same molecule could lead to competing acid-base reactions.

Studies on the metabolism of propionate (B1217596) suggest that the carbon chain can be a site of biological activity, although this is outside the scope of typical synthetic chemical reactivity. nih.gov In the context of synthetic transformations, the reactivity of the propanoate carbon chain is generally limited compared to the other functional groups present in this compound.

Role in Advanced Chemical Research and Synthetic Innovation

Methyl 3-azocan-1-ylpropanoate as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis stems from its capacity to serve as a foundational building block. The saturated eight-membered nitrogen-containing ring is a "privileged structure" in medicinal chemistry, appearing in various bioactive natural products and synthetic molecules. researchgate.net The compound's ester and tertiary amine functional groups provide orthogonal handles for a wide range of chemical transformations.

This compound is an ideal starting point for elaborating more complex molecular architectures that retain the core azocane (B75157) motif. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, or it can be reduced to an alcohol, providing a new site for functionalization. The tertiary amine within the azocane ring can be targeted for quaternization or other modifications. This dual reactivity allows for the systematic construction of intricate molecules. For instance, it can be envisioned as a precursor for bicyclic or spirocyclic systems through intramolecular cyclization strategies, significantly expanding the accessible chemical space from a single, simple starting material.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating libraries of small molecules with high degrees of structural and stereochemical diversity. cam.ac.uknih.gov The goal of DOS is not to synthesize a single target molecule, but rather to efficiently create a collection of structurally diverse compounds for screening against biological targets. cam.ac.ukmdpi.com this compound is well-suited for DOS campaigns due to its inherent functionality.

In a typical DOS workflow, a common starting material, or "scaffold," is subjected to a series of branching reaction pathways. cam.ac.uk Using this compound, chemists can leverage the reactivity of the ester and the amine to introduce a variety of appendages and build upon the azocane core. This approach allows for the rapid generation of a library of related but structurally distinct molecules, each with the potential for unique biological activity. nih.gov The focus on creating skeletal diversity is a key aspect of DOS, aiming to cover a larger area of chemical space than traditional combinatorial synthesis. cam.ac.uk

Table 1: Potential Synthetic Transformations of this compound in DOS

| Starting Functional Group | Reaction Type | Product Functional Group | Potential for Further Diversification |

|---|---|---|---|

| Methyl Ester | Saponification | Carboxylic Acid | Amide coupling, esterification, reduction |

| Methyl Ester | Reduction (e.g., with LiAlH₄) | Primary Alcohol | Oxidation, etherification, esterification |

| Methyl Ester | Aminolysis | Amide | N-alkylation, further functionalization |

Contribution to Structure-Activity Relationship (SAR) Studies on Azocane Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govdrugdesign.org By systematically modifying a lead scaffold and assessing the impact on its function, researchers can develop more potent and selective therapeutic agents. nih.gov The azocane scaffold, present in this compound, is a frequent subject of such investigations.

The exploration of chemical space involves creating a set of molecules that systematically probe the effects of size, shape, stereochemistry, and electronics on biological activity. nih.govmdpi.com Starting from a core like the azocane ring, systematic modifications can be made. researchgate.net For example, substituents can be introduced at various positions on the ring, the ring size can be contracted or expanded, or the propanoate side chain can be altered in length or composition. rsc.org Each new analog provides a data point that helps to map the chemical space around the scaffold, revealing regions associated with desired or undesired biological effects. nih.govmdpi.com This systematic approach is crucial for moving from an initial "hit" compound to a refined "lead" with improved properties. nih.gov

Through the synthesis and evaluation of analog libraries based on the azocane scaffold, specific structural features essential for activity can be identified. nih.govmdpi.com SAR studies can reveal, for instance, that a hydrogen bond donor is required at a specific position on the ring, or that a bulky, hydrophobic group at another position enhances potency. drugdesign.org This process helps to build a pharmacophore model, which is an abstract representation of the key molecular features necessary for biological activity.

For example, in a hypothetical SAR study on a series of azocane derivatives, researchers might find that modifying the side chain has a profound impact on receptor binding affinity.

Table 2: Hypothetical SAR Data for Azocane Derivatives

| Compound ID | R-Group (Modification of propanoate side chain) | Receptor Binding Affinity (IC₅₀, nM) |

|---|---|---|

| AZ-01 | -CH₂CH₂COOCH₃ (Parent Compound) | 150 |

| AZ-02 | -CH₂CH₂COOH | 95 |

| AZ-03 | -CH₂CH₂CONH₂ | 50 |

| AZ-04 | -CH₂CH₂CH₂OH | 210 |

This data would suggest that converting the ester to a carboxylic acid or, more effectively, an amide, enhances binding. Specifically, a benzylamide (AZ-05) provides the most significant increase in potency, indicating a potential hydrophobic binding pocket in the receptor that can be exploited. This detailed understanding of structural requirements is critical for the rational design of new and improved molecules. ufms.brresearchgate.netnih.gov

Potential for Integration into Bioorthogonal Chemistry Strategies as a Scaffold Component

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biological processes. nih.gov These reactions provide a powerful toolkit for labeling and tracking biomolecules in their natural environment, for drug delivery, and for creating complex biological constructs. nih.govru.nlnih.gov

A key strategy in bioorthogonal chemistry is the two-step approach: first, a chemical reporter (e.g., an azide (B81097) or alkyne) is incorporated into a biomolecule or scaffold; second, this reporter is selectively ligated to a probe carrying the complementary reactive group. nih.gov

The stable, saturated azocane ring of this compound makes it an attractive scaffold for developing probes for bioorthogonal applications. The propanoate side chain can be readily modified to incorporate a bioorthogonal handle, such as an azide or a terminal alkyne. This functionalized azocane could then be used as a building block in the synthesis of larger molecules, such as peptides or small-molecule drugs. The resulting conjugate, now bearing a bioorthogonal handle, could be introduced into a biological system and subsequently visualized or targeted by a probe molecule through a highly specific reaction like a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. eurjchem.com The azocane ring itself would serve as a stable, biocompatible core, while the bioorthogonal handle would enable its specific chemical modification in a complex biological milieu. nih.gov

Table 3: Common Bioorthogonal Reactions and Potential Handles for Azocane Scaffolds

| Bioorthogonal Reaction | Handle 1 (on Azocane Scaffold) | Handle 2 (on Probe Molecule) | Key Features |

|---|---|---|---|

| Staudinger Ligation | Azide | Triarylphosphine | Forms a stable amide bond; no catalyst needed. |

| Azide-Alkyne Cycloaddition (CuAAC) | Azide or Terminal Alkyne | Terminal Alkyne or Azide | High reaction rate and specificity; requires copper catalyst. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or Strained Alkyne | Strained Alkyne or Azide | No catalyst required, making it highly suitable for living systems. eurjchem.com |

Design and Synthesis of Novel Chemical Probes and Reporters

Chemical probes are small molecules designed to selectively interact with biological targets, such as proteins, to elucidate their functions in complex biological systems. Reporters are moieties attached to these probes that allow for the detection and visualization of these interactions. The design of such tools often involves the incorporation of unique chemical scaffolds that can be modified to enhance selectivity, potency, and reporting capabilities.

While there is no specific information available in the scientific literature detailing the use of this compound in the design of chemical probes or reporters, the azocane ring system, an eight-membered saturated nitrogen-containing heterocycle, is a structural motif found in a variety of biologically active compounds. The incorporation of such a scaffold can influence the conformational properties and binding affinities of a molecule. In theory, the N-substituted propanoate tail of this compound could serve as a versatile handle for the attachment of fluorophores, affinity tags, or other reporter groups, a common strategy in the development of chemical probes. However, without experimental data, its utility in this context remains speculative.

Development of Chemoselective Ligation Strategies in Complex Chemical Systems

Chemoselective ligation, often referred to as bioorthogonal chemistry, encompasses a set of chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions are crucial for labeling biomolecules, synthesizing complex bioconjugates, and assembling molecular probes in situ.

A thorough search of the chemical literature does not yield any studies where this compound has been utilized in the development or application of chemoselective ligation strategies. The functional groups present in this molecule, namely a tertiary amine and a methyl ester, are not typically employed as reactive partners in common bioorthogonal reactions such as the Staudinger ligation, azide-alkyne cycloadditions, or tetrazine ligations. The development of novel ligation chemistries is an active area of research, and while new reactive functionalities are continuously being explored, there is currently no indication that this compound plays a role in these endeavors.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements and Knowledge Gaps

Current research into eight-membered nitrogen heterocycles has led to significant advancements in synthetic methodologies. The construction of the azocane (B75157) ring, a key feature of Methyl 3-azocan-1-ylpropanoate, is recognized as a formidable challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. rsc.org Despite these difficulties, a variety of synthetic strategies have been developed, including radical-based cyclizations, metal-catalyzed reactions, and ring-expansion techniques. rsc.orgresearchgate.net These methods offer pathways to the core azocane structure, which is present in numerous bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net

However, a significant knowledge gap exists when it comes to specific, relatively simple derivatives like this compound. The scientific literature lacks detailed studies on its synthesis, spectroscopic characterization, and potential applications. This indicates that while the focus has been on complex, naturally occurring azocanes, the fundamental properties and synthetic accessibility of simpler analogues remain largely unexplored. This gap highlights a need for foundational research to build a more comprehensive understanding of the structure-property relationships within the broader class of azocane derivatives.

Table 1: Summary of Research Status for Azocane Derivatives

| Research Area | General Azocane Research | This compound |

|---|---|---|

| Synthetic Methods | Numerous advanced strategies (e.g., cycloadditions, ring expansions) have been developed for complex azocanes. acs.orguva.nl | No specific synthesis has been reported in the scientific literature. |

| Bioactivity Studies | Many natural and synthetic azocanes exhibit significant biological properties. researchgate.net | No biological activity data is currently available. |

| Knowledge Gaps | Efficient and stereoselective synthesis of highly substituted azocanes remains a challenge. | Fundamental data including synthesis, characterization, and reactivity are absent. |

Emerging Research Frontiers and Synthetic Challenges for this compound

The emerging frontiers in azocane chemistry are focused on developing more efficient, selective, and sustainable synthetic methods. Innovations such as metalloradical catalysis are providing new pathways to construct eight-membered rings under mild conditions. uva.nl Additionally, diversity-oriented synthesis (DOS) is emerging as a powerful strategy to create libraries of structurally diverse molecules, including azocane derivatives, for biological screening. semanticscholar.org For a compound like this compound, these emerging frontiers present both opportunities and challenges.

The primary synthetic challenge lies in the efficient construction of the 8-membered azocane ring. Traditional methods often suffer from low yields and a lack of stereocontrol. rsc.org Future research could focus on applying modern synthetic techniques, such as palladium-catalyzed ring expansions of smaller cyclic precursors, to access the azocane core of this compound with greater efficiency. researchgate.net Another challenge is the introduction of the methyl propanoate side chain, which could be achieved through standard N-alkylation techniques once the parent azocane is formed.

Table 2: Synthetic Challenges and Potential Solutions for Azocanes

| Challenge | Traditional Approaches | Emerging Solutions |

|---|---|---|

| Ring Formation | Low-yielding cyclization reactions. | Metal-catalyzed cycloadditions, radical cyclizations, ring-expansion strategies. rsc.orgresearchgate.netuva.nl |

| Stereocontrol | Often difficult to achieve high stereoselectivity. | Asymmetric catalysis, use of chiral auxiliaries. uva.nl |

| Functional Group Tolerance | Harsh reaction conditions can limit substrate scope. | Development of milder reaction protocols, such as photocatalysis. rsc.org |

Opportunities for Continued Innovation in Azocane-Based Chemical Synthesis

The field of azocane-based chemical synthesis is ripe with opportunities for innovation. The development of novel catalytic systems that can mediate the formation of eight-membered rings with high efficiency and selectivity is a key area of interest. frontiersin.org Organocatalysis, for instance, presents an environmentally benign alternative to some metal-based catalysts and could be explored for the synthesis of azocane precursors. frontiersin.org

Furthermore, there is a growing interest in the application of computational chemistry to predict the properties and reactivity of medium-sized rings, which could guide the design of more effective synthetic routes. For compounds like this compound, such innovations could pave the way for their synthesis and subsequent investigation as potential building blocks in medicinal chemistry or materials science. The exploration of N-substituted azocanes, in general, is a promising area, as the nitrogen atom provides a convenient handle for introducing a wide range of functional groups, thereby enabling the generation of diverse molecular architectures. mdpi.com Continued advancements in synthetic methodologies will be crucial for unlocking the full potential of the azocane scaffold in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-azocan-1-ylpropanoate, and how can purity be optimized?

- Methodology : A two-step approach is typical for similar azocane-propanoate esters:

Acylation : React azocane with a propanoic acid derivative (e.g., methyl propionyl chloride) under anhydrous conditions.

Esterification : Use acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC) to form the methyl ester.

- Purity Optimization :

- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact .

- Avoid dust formation; use solvent-based solutions to minimize aerosol risks .

- Storage :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C.

- Monitor for hydrolysis by periodic FT-IR analysis (ester C=O peak at ~1730 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (δ 3.6–3.8 ppm for methyl ester; δ 2.5–3.5 ppm for azocane protons) .

- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Purity Assessment :

- HPLC : Use a reverse-phase column (e.g., C18) with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Approach :

DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electron density on the ester carbonyl and azocane nitrogen.

Reactivity Prediction : Simulate nucleophilic attack (e.g., hydrolysis) using transition-state modeling .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Q. What strategies resolve contradictions in spectroscopic data for azocane-propanoate derivatives?

- Case Study : Discrepancies in NMR shifts may arise from conformational flexibility of the azocane ring.

- Resolution :

- Perform variable-temperature NMR to identify dynamic effects.

- Use 2D NMR (COSY, NOESY) to assign proton-proton correlations and confirm ring puckering .